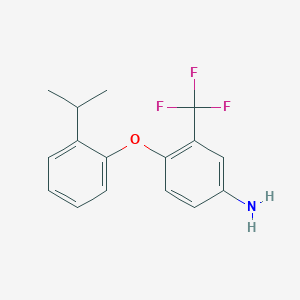
4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline is a chemical that is not directly mentioned in the provided papers. However, the papers do discuss related compounds that have similar structural features, such as trifluoromethyl groups and aniline moieties. These features are often seen in pharmaceuticals, agrochemicals, and materials due to their unique physical and chemical properties .
Synthesis Analysis
The synthesis of related trifluoromethyl anilines involves various strategies. For instance, the use of perfluoro-4-isopropylpyridine as a building block for macrocyclic systems indicates the potential for creating complex structures with trifluoromethylated anilines . Metalation is a key step in the structural elaboration of trifluoromethoxy-substituted anilines, with the position of functionalization being influenced by the protective group on the nitrogen atom . A user-friendly protocol for synthesizing ortho-trifluoromethoxylated aniline derivatives has been reported, which could be relevant for the synthesis of 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline . Additionally, copper-catalyzed C-H activation has been used for the difluoroacetylation of anilines, which could potentially be adapted for the synthesis of related compounds .
Molecular Structure Analysis
The molecular structure of compounds similar to 4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline has been characterized using techniques such as X-ray crystallography, which is crucial for understanding the complexation behavior of macrocycles . The electronic effects of the trifluoromethyl group and its influence on the reactivity and stability of the molecule are also important considerations .
Chemical Reactions Analysis
Trifluoromethyl anilines participate in a variety of chemical reactions. For example, they can undergo metalation with organometallic reagents, leading to further functionalization . They can also be used as precursors for the synthesis of isoxazoles and triazines through reactions with dianions derived from oximes . Bromination and other halogenation reactions are also possible, as demonstrated by the synthesis of dibromo-trifluoromethoxy aniline .
Physical and Chemical Properties Analysis
The physical and chemical properties of trifluoromethyl anilines are influenced by the presence of the trifluoromethyl group. This group can impart increased lipophilicity, volatility, and chemical stability to the compounds . The liquid crystalline properties of related compounds have been studied, revealing that trifluoromethyl and trifluoromethoxy groups can stabilize certain mesophases .
Scientific Research Applications
4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline is a compound with potential applications in various fields of scientific research. However, direct studies focusing explicitly on this compound are scarce or not directly available in the public domain. To provide a comprehensive overview, we examine closely related research areas, such as the effects and applications of similar compounds, to infer potential applications of the subject compound.
Potential Environmental and Biological Applications
Environmental Impact and Hazard Assessment : Studies on related compounds, such as Bisphenol A (BPA), which shares structural similarities with the target compound, have been focused on assessing their impact on aquatic organisms. These studies reveal that substances like BPA can have adverse effects on survival, growth, and reproduction of aquatic life at certain concentrations, suggesting a need for careful environmental management of similar compounds (Staples et al., 2002).
Chemical Fixation of Carbon Dioxide : Research into the use of aniline derivatives for chemical fixation of CO2 highlights the potential of these compounds in synthesizing valuable chemicals from CO2, suggesting that our compound of interest might also be explored for similar applications (Vessally et al., 2017).
Genotoxicity and Carcinogenicity : The genotoxic activities of aniline and its metabolites have been studied to understand their relationship with carcinogenicity. Such studies could inform safety and risk assessments of related compounds in biological systems (Bomhard & Herbold, 2005).
Photocatalytic Applications : The development and application of g-C3N4-based photocatalysts for environmental remediation and solar fuel production present an area where structurally related compounds could potentially be applied. These materials are used for a broad range of photocatalytic reactions, including water splitting and degradation of pollutants (Wen et al., 2017).
Lampricide TFM and Environmental Effects : The environmental fate and effects of the lampricide TFM, a compound used to control sea lamprey populations, have been reviewed. This highlights how specific chemicals are evaluated for their environmental impact and efficacy in specific applications, which could be relevant for assessing similar compounds (Hubert, 2003).
properties
IUPAC Name |
4-(2-propan-2-ylphenoxy)-3-(trifluoromethyl)aniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-10(2)12-5-3-4-6-14(12)21-15-8-7-11(20)9-13(15)16(17,18)19/h3-10H,20H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLFIOWSBAHXBMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1OC2=C(C=C(C=C2)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropylphenoxy)-3-(trifluoromethyl)aniline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

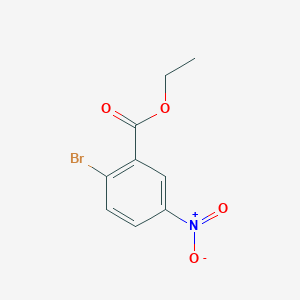
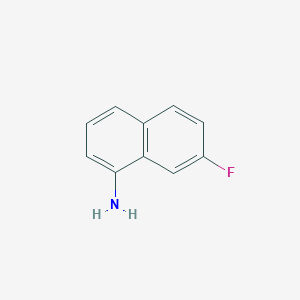
![Benzyl 5-{[(tert-butoxy)carbonyl]amino}pentanoate](/img/structure/B1345796.png)
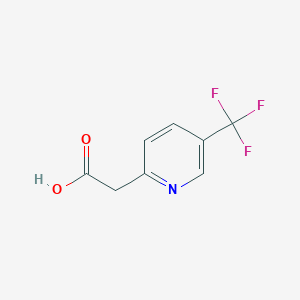
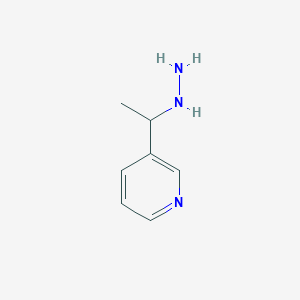
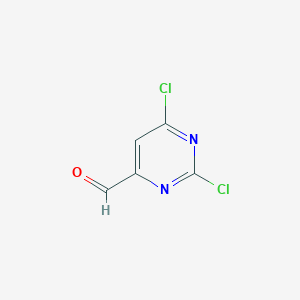
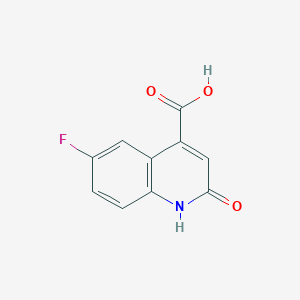
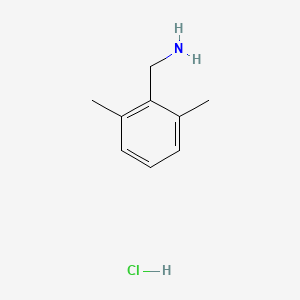
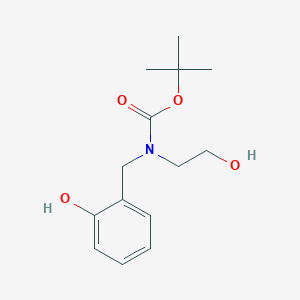
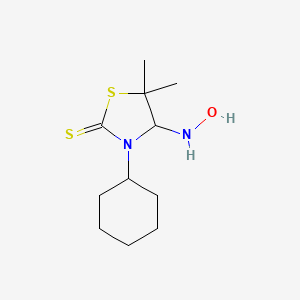
acetic acid](/img/structure/B1345817.png)
![4-[({5-[(4-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}carbonyl)amino]benzoic acid](/img/structure/B1345819.png)
![3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid](/img/structure/B1345820.png)
![3-[5-(Anilinocarbonyl)-1,3,4-thiadiazol-2-YL]-propanoic acid](/img/structure/B1345821.png)